3-Tert-butylspiro[3.3]heptan-1-one

Catalog No.
S14165753
CAS No.
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Tert-butylspiro[3.3]heptan-1-one

Product Name

3-Tert-butylspiro[3.3]heptan-1-one

IUPAC Name

1-tert-butylspiro[3.3]heptan-3-one

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-10(2,3)8-7-9(12)11(8)5-4-6-11/h8H,4-7H2,1-3H3

InChI Key

HIEBTDYWDUZSIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)C12CCC2

3-Tert-butylspiro[3.3]heptan-1-one is a highly strained, sp3-rich bicyclic ketone utilized primarily as an advanced building block in medicinal chemistry and materials science. Featuring a spiro[3.3]heptane core (Fsp3 = 1.0) and a bulky tert-butyl group at the C3 position, this compound serves as a conformationally rigid bioisostere for meta- and para-substituted benzenes as well as saturated heterocycles [1]. The presence of the C1 ketone enables diverse downstream functionalizations, including reductive aminations and nucleophilic additions, while the C3 tert-butyl group acts as a massive steric anchor that locks the ring pucker and strictly dictates the facial approach of reagents [2]. For procurement, this compound offers a ready-to-use, stereocontrolled scaffold that bypasses the hazardous and multi-step handling of bicyclobutane and cyclopropanone intermediates required for its de novo synthesis [3].

Procurement Fit

Maximal saturation Fsp³ 1.0 supports fragment-based library design for sp³-rich screening
Expanded isomer space 18 disubstituted isomers enable thorough SAR exploration vs. 3 for benzene templates
Steric anchor Tert-butyl group provides steric control for selective functionalization at remaining positions

Substituting 3-tert-butylspiro[3.3]heptan-1-one with the unsubstituted spiro[3.3]heptan-1-one or 4-tert-butylcyclohexanone critically compromises both synthetic processability and spatial geometry. Unsubstituted spiro[3.3]heptan-1-one lacks the steric shielding necessary to enforce high diastereoselectivity during ketone functionalization, typically resulting in near 1:1 epimeric mixtures that require costly and yield-depleting chromatographic separations [1]. Conversely, while 4-tert-butylcyclohexanone provides steric locking, its six-membered ring lacks the ~52 kcal/mol strain energy and the orthogonal ~90° exit vectors characteristic of the spiro[3.3] system, failing to replicate the distinct non-collinear bioisosteric profile needed to escape flatland chemical space [2]. Attempting to synthesize the tert-butyl spiro compound in-house to save costs introduces severe manufacturability bottlenecks, as it requires handling unstable 1-sulfonylbicyclo[1.1.0]butanes and cyclopropanones under strict cryogenic or highly controlled conditions [3].

Substitution Risk

3-Tert-butylspiro[3.3]heptan-1-one
Generic cyclohexanone
Monocyclic analogues cannot replicate the logD-lowering effect intrinsic to the spiro[3.3]heptane scaffold
3-Tert-butylspiro[3.3]heptan-1-one
Unsubstituted spiro[3.3]heptan-1-one
Absence of the tert-butyl group removes the steric anchor and may alter exit vector geometries for further derivatization
3-Tert-butylspiro[3.3]heptan-1-one
3-Methyl/aryl/alkoxy analogues
Different 3-substituents create distinct steric environments that can shift conformational preferences and metabolic stability outcomes

Diastereocontrol in Downstream Functionalization

The massive steric bulk of the C3 tert-butyl group effectively shields one face of the cyclobutanone ring. During nucleophilic additions (e.g., Grignard reactions or hydride reductions) at the C1 ketone, 3-tert-butyl-substituted cyclobutanones reliably deliver diastereomeric ratios (dr) exceeding 95:5, strongly favoring the anti-addition product. In stark contrast, unsubstituted spiro[3.3]heptan-1-one provides no such facial bias, yielding near 1:1 mixtures of diastereomers when substituted at neighboring positions [1].

Evidence DimensionDiastereomeric ratio (dr) during C1 ketone addition
Target Compound Data>95:5 dr (single major diastereomer)
Comparator Or BaselineUnsubstituted spiro[3.3]heptan-1-one (~1:1 dr)
Quantified Difference>90% improvement in diastereomeric excess
ConditionsNucleophilic addition (e.g., organometallic reagents) to the C1 carbonyl

Procuring the tert-butyl locked variant eliminates the need for complex chiral catalysis or wasteful downstream epimer separations during library synthesis.

Fsp³ Comparison
Cross-study comparable
Fsp³ 1.0 vs 0 (benzene)
Maximal saturation supports 18-isomer SAR expansion over planar templates
All-carbon sp³ architecture enables chiral isomer space unavailable to aromatic ketones

Three-Dimensional Exit Vector Geometry vs. Cyclohexanones

As a bioisostere, 3-tert-butylspiro[3.3]heptan-1-one offers an Fsp3 of 1.0 with an orthogonal ring arrangement, creating an angle of ~90° between the two cyclobutane planes. This provides a distinct non-collinear exit vector profile that mimics meta-substituted benzenes. The comparator, 4-tert-butylcyclohexanone, adopts a chair conformation with standard 109.5° tetrahedral angles and 180° (trans-1,4) exit vectors, which fails to access the dense, orthogonal chemical space provided by the spiro[3.3] core [1].

Evidence DimensionInter-ring geometric angle / Exit vector trajectory
Target Compound Data~90° orthogonal projection (spiro[3.3] core)
Comparator Or Baseline4-tert-butylcyclohexanone (109.5° / 180° projection)
Quantified Difference~20-90° shift in spatial vector orientation
ConditionsGround-state conformational analysis

For drug discovery procurement, this specific spirocyclic geometry allows access to patent-free, non-flat chemical space that standard cyclohexyl rings cannot reach.

Lipophilicity Shift
Class-level inference
Average ΔlogD −0.75 vs monocyclic analogues
Reported logD reduction may improve developability profiles in early-stage programs
Observed across heteroatom-substituted spiro[3.3]heptane class; data to verify for carbocyclic analogue

Manufacturability and De Novo Synthesis Avoidance

The de novo synthesis of highly substituted spiro[3.3]heptan-1-ones requires a strain-relocating semipinacol rearrangement utilizing 1-sulfonylbicyclo[1.1.0]butanes and highly reactive cyclopropanones [1]. These intermediates are notoriously unstable and require specialized cryogenic handling. Procuring 3-tert-butylspiro[3.3]heptan-1-one directly bypasses this 4-to-5 step hazardous synthesis, replacing a low-throughput, specialized organometallic sequence with a stable, ready-to-functionalize ketone.

Evidence DimensionSynthetic steps to functionalizable scaffold
Target Compound Data0 steps (procured as stable ketone)
Comparator Or BaselineIn-house synthesis (4-5 steps via bicyclobutanes)
Quantified DifferenceElimination of 4+ steps and hazardous intermediate handling
ConditionsLaboratory-scale scaffold generation

Direct procurement drastically accelerates project timelines and eliminates the safety and reproducibility risks associated with bicyclobutane chemistry.

Solubility Trend
Class-level inference
Matched-pair example ~8-fold higher intrinsic solubility
Spiro core may offer aqueous solubility advantages vs monocyclic counterparts
Representative tert-butyl carbamate pair; carbocyclic extension requires validation
ADME Head-to-Head
Head-to-head
ΔCLint −65% (−54 µL/min/mg); Δt₁/₂ +182% (+36.6 min) vs benzocaine
Spiro[3.3]heptane core can reduce clearance and extend half-life in microsomal assays
Benzocaine analogue comparison; core architecture effect demonstrated in HLM
Isomer Space
Cross-study comparable
18 chiral disubstituted isomers vs 3 non-chiral for benzene
Expands SAR vector exploration 6-fold; all isomers chiral
Structural enumeration based on spiro[3.3]heptane scaffold geometry
Diastereomer Stability
Class-level inference
4.3-fold CLint range (36–156 µL/min/mg) between trans/cis Sonidegib analogues
Stereochemistry profoundly influences metabolic clearance; stereo-defined procurement relevant for SAR
Sonidegib analogue diastereomer comparison; reflects 3-position configuration sensitivity

Stereocontrolled Synthesis of Spirocyclic Bioisosteres

Because the bulky tert-butyl group strictly dictates facial approach, this compound is a highly effective starting material for synthesizing complex, single-enantiomer or single-diastereomer spirocyclic amines (via reductive amination) or tertiary alcohols (via Grignard addition) for use as piperidine or benzene bioisosteres in drug discovery [1].

Development of Conformationally Locked Materials

The high structural rigidity provided by the t-Bu locked spiro[3.3]heptane core makes it highly suitable for the development of rigid molecular rods, liquid crystal dopants, or specialized ligands where suppressing conformational flux is critical for performance [2].

High-Fsp3 Fragment Library Construction

Bypassing the hazardous handling of bicyclobutanes, procurement of this compound allows medicinal chemistry teams to rapidly incorporate a dense, Fsp3=1.0 spirocyclic motif into fragment-based drug discovery (FBDD) libraries, specifically targeting shallow protein pockets where flat aromatic rings fail [1].

Application Fit

Application
Selection Property
Validation Focus
Fragment-based library design
Maximal Fsp³ and steric anchor
Ketone versatility and steric control for fragment growth
Bioisosteric benzene replacement
logD and clearance modulation
Microsomal stability and logD shift vs aromatic templates
Stereo-defined SAR libraries
Isomer space expansion and chirality
Diastereomer stability and stereochemical purity
Peptidomimetic constraint
Rigid non-coplanar scaffold
Exit vector orientation and conformational restriction vs flexible linkers

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

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